2-Methylthio-ATP

説明

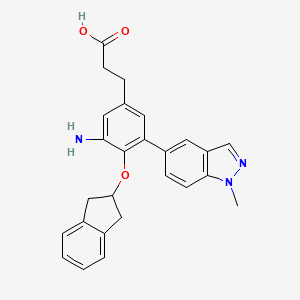

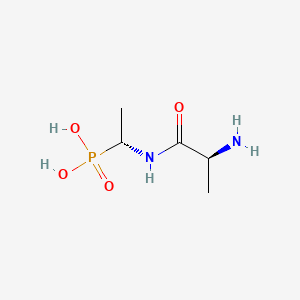

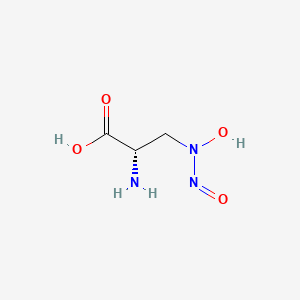

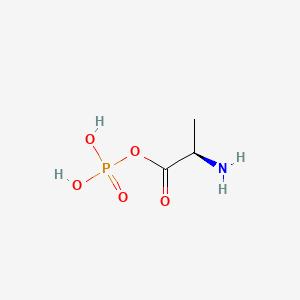

2-Methylthio-ATP (2-MeS-ATP) is an analogue of adenosine triphosphate (ATP), where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a more selective agonist of the P2γ purinergic receptor . Adenosine 5’-triphosphate is a nucleoside triphosphate that is key to intracellular energy transfer .

Molecular Structure Analysis

The molecular formula of 2-Methylthio-ATP is C11H14N5Na4O13P3S . Its molecular weight is 641.20 g/mol . The IUPAC name for 2-Methylthio-ATP is tetrasodium; [[[ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate .

Physical And Chemical Properties Analysis

2-Methylthio-ATP is a solid substance . It should be stored at -20°C in a dry, sealed environment . The compound is stable and soluble, and its stability and solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Chemical Biology .

Summary of the Application

2-Methylthio-ATP is used in the bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA . This toolkit labels i6A, a prenyl-modified RNA residue, leveraging the unique reactivity of the prenyl group . It also provides a strategy to incorporate fluorescence functionalities into RNAs for molecular tracking purposes .

Methods of Application

The method involves iodine-mediated cyclization reactions of the prenyl group, transforming i6A from a hydrogen-bond acceptor to a donor . Based on this reactivity, an Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq method was developed .

Results or Outcomes

The IMCRT tRNA-seq method can profile all nine endogenous tRNAs containing i6A residues in Saccharomyces cerevisiae with single-base resolution . Under stress conditions, a decline in i6A levels in budding yeast was observed, accompanied by a significant decrease of mutation rate at A37 position .

Application as an Agonist for the P2γ Purinergic Receptor

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

2-Methylthio-ATP is an ATP analog that is a more selective agonist of the P2γ purinergic receptor .

Methods of Application

The specific methods of application are not detailed in the source, but it is typically used in in vitro studies involving the P2γ purinergic receptor .

Results or Outcomes

The outcomes of these studies are not specified in the source .

将来の方向性

P2X receptors, which 2-Methylthio-ATP acts upon, have important roles in the cardiovascular, neuronal, and immune systems . They are potential targets of therapeutic agents . The structures of these receptors and their mechanisms of action remain unclear . Therefore, future research could focus on these areas to develop new pharmacological agents .

特性

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFBRHXFDJPTA-KWIZKVQNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na4O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019067 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthio-ATP | |

CAS RN |

100020-57-3 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。